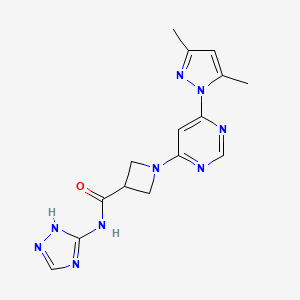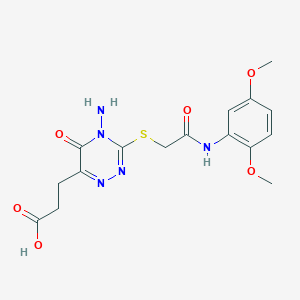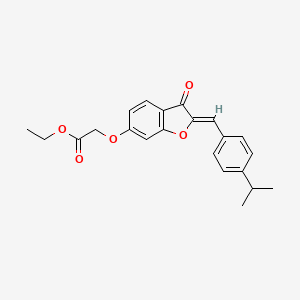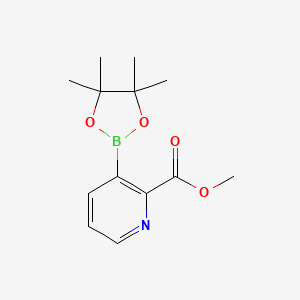
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” is a chemical compound. It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a boronic acid derivative . This compound is often used in the field of medicine and as a chemical intermediate .
Synthesis Analysis
The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of similar compounds has been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds include coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a boiling point of 43 °C/50 mmHg, a refractive index of 1.396, and a density of 0.882 g/mL at 25 °C. The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Boric Acid Ester Intermediates
“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” is a boric acid ester intermediate with benzene rings . It can be obtained through a three-step substitution reaction . These intermediates are crucial in the synthesis of various organic compounds .
Crystallographic and Conformational Analyses
The structures of the compounds involving this chemical can be confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
Density Functional Theory (DFT) Studies
The molecular structures of compounds involving “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” can be calculated using density functional theory (DFT) . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Investigation of Molecular Electrostatic Potential and Frontier Molecular Orbitals
The molecular electrostatic potential and frontier molecular orbitals of the title compounds can be further investigated by DFT . This allows for the revelation of some physicochemical properties of the compounds .
Synthesis of Novel Copolymers
“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Boron Neutron Capture Therapy
Compounds involving “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” have been widely used in boron neutron capture therapy . This therapy is a form of radiation therapy used for treating cancer .
Drug Transport Polymers in Cancer Treatment
These compounds can also be used in feedback control drug transport polymers in cancer treatment . This allows for the targeted delivery of drugs to cancer cells .
Enzyme Inhibitors or Specific Ligand Drugs
Boric acid compounds like “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-15-10(9)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLFMYGPUXHCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)
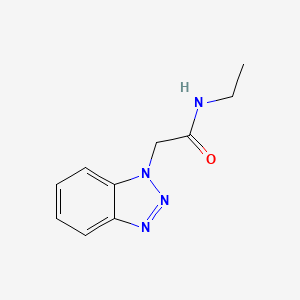
![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)


![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2725713.png)
![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)

